Aminobutanol

Catalog No.
S661462
CAS No.
96-20-8
M.F
C4H11NO
M. Wt
89.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminobutanol

CAS Number

96-20-8

Product Name

Aminobutanol

IUPAC Name

2-aminobutan-1-ol

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

InChI

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3

InChI Key

JCBPETKZIGVZRE-UHFFFAOYSA-N

SMILES

CCC(CO)N

Synonyms

(RS)-2-Amino-1-butanol; (±)-2-Amino-1-butanol; 1-(Hydroxymethyl)propylamine; 1-Hydroxy-2-aminobutane; 1-Hydroxy-2-butylamine; 1-Hydroxy-sec-butylamine; 1-Hydroxybutan-2-amine; 2-Amino-1-butanol; 2-Amino-1-hydroxybutane; 2-Aminobutyl alcohol; DL-2-Ami

Canonical SMILES

CCC(CO)N

Organic Synthesis:

Aminobutanol serves as a valuable intermediate in various organic syntheses. Its versatility stems from its functional groups: an amine group (NH₂) and a hydroxyl group (OH). These groups allow it to participate in different chemical reactions, leading to the formation of diverse organic compounds.

For instance, aminobutanol plays a role in the synthesis of beta-lactam antibiotics, a class of widely used medications against bacterial infections []. It also finds application in the production of cationic flocculants and ion exchange resins, materials used in water treatment and purification processes [].

Neuroscience Research:

Recent studies have explored the potential of aminobutanol in neuroscience research. Its structural similarity to the neurotransmitter GABA (gamma-aminobutyric acid) has sparked interest in its potential effects on the nervous system.

Some studies suggest that aminobutanol might interact with GABA receptors in the brain, potentially influencing neuronal activity and behavior []. However, these studies are preliminary, and further research is needed to understand the full extent of its effects and potential therapeutic applications.

Material Science Applications:

Aminobutanol's properties make it a potential candidate for use in various material science applications. Its hydrophilic (water-loving) nature and ability to form bonds with other molecules make it useful in the development of emulsifiers, which help disperse immiscible liquids like oil and water [].

Additionally, its amine group allows it to interact with certain materials, potentially leading to their improved properties. For example, research suggests aminobutanol can be used as a curing agent in textile resins, enhancing their durability and performance [].

Aminobutanol, specifically 4-amino-1-butanol, is an alkanolamine that serves as a precursor to the neurotransmitter gamma-aminobutyric acid. This compound is characterized by its molecular formula C4H11NOC_4H_{11}NO and a molecular weight of approximately 89.14 g/mol. It is also known by several other names, including 4-hydroxybutylamine and 4-aminobutanol . The structure of 4-amino-1-butanol can be represented as follows:

text
H2N |H2C-C-CH2-CH3 | OH

This compound has garnered interest due to its potential applications in various fields, including pharmaceuticals and biochemistry.

, particularly those involving its amine and alcohol functional groups. Notably, it can be converted into gamma-aminobutyric acid through a series of enzymatic reactions where it is first reduced to gamma-aminobutyraldehyde and then oxidized to gamma-aminobutyric acid by aldehyde dehydrogenase .

Additionally, aminobutanol can react with carbon dioxide, forming carbamate derivatives, which are of interest in carbon capture technologies .

4-Amino-1-butanol exhibits significant biological activity due to its structural relationship with gamma-aminobutyric acid, a major inhibitory neurotransmitter in the central nervous system. This compound may influence neurotransmission and has been studied for its potential neuroprotective effects. Its conversion to gamma-aminobutyric acid suggests possible roles in modulating anxiety and seizure activities .

Several methods have been developed for synthesizing 4-amino-1-butanol:

  • Reduction of Butyrolactone: This method involves the reduction of butyrolactone using lithium aluminum hydride or similar reducing agents.
  • Transamination Reactions: Recent studies have explored the use of transaminases from microbial sources to facilitate the synthesis of aminobutanol from ketones or aldehydes .
  • Chemical Synthesis: Traditional chemical synthesis routes include the reaction of butyronitrile with lithium aluminum hydride or other reducing agents to yield aminobutanol.

4-Amino-1-butanol has several applications:

  • Pharmaceuticals: It is utilized in the synthesis of drugs that target neurological disorders, leveraging its relationship with gamma-aminobutyric acid.
  • Biochemical Research: The compound serves as a tool in studying neurotransmitter dynamics and enzyme interactions.
  • Carbon Capture: Its ability to form stable carbamate derivatives makes it a candidate for carbon dioxide absorption technologies .

Research into the interactions of 4-amino-1-butanol with other biochemical compounds has revealed its potential role in modulating enzyme activity, particularly those related to neurotransmitter synthesis and degradation. Studies indicate that it may influence the activity of enzymes such as aldehyde reductase and aldehyde dehydrogenase, which are crucial for converting it into gamma-aminobutyric acid .

Several compounds are structurally similar to 4-amino-1-butanol, each exhibiting unique properties and applications:

Compound NameStructureUnique Features
2-Amino-1-butanolH2N-CH(CH3)-CH2OHUsed primarily in organic synthesis and as a solvent.
Gamma-Aminobutyric AcidH2N(CH2)3COOHDirectly involved in neurotransmission; acts as an inhibitory neurotransmitter.
1-Amino-2-propanolH2N-CH(CH3)-CH2OHCommonly used in pharmaceuticals; has different biological activities compared to 4-amino-1-butanol.
3-AminopropanolH2N-(CH2)2CHOHUtilized in various chemical syntheses; less related to neurotransmitter functions.

The uniqueness of 4-amino-1-butanol lies in its specific pathway leading to gamma-aminobutyric acid production, distinguishing it from other amino alcohols that may not share this metabolic route.

Physical Description

Liquid

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (92.98%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

96-20-8
5856-62-2
13054-87-0

Wikipedia

2-amino-1-butanol

Use Classification

Cosmetics -> Buffering

General Manufacturing Information

Industrial gas manufacturing
Oil and gas drilling, extraction, and support activities
1-Butanol, 2-amino-: ACTIVE

Dates

Modify: 2023-08-15

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